molecular formula C15H14S2 B15456746 9H-Fluorene-2,7-dimethanethiol CAS No. 61765-36-4

9H-Fluorene-2,7-dimethanethiol

Cat. No.: B15456746
CAS No.: 61765-36-4
M. Wt: 258.4 g/mol
InChI Key: UARFTBVOSSERTC-UHFFFAOYSA-N
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Description

9H-Fluorene-2,7-dimethanethiol is a specialized organic building block of significant interest in advanced materials research and synthetic chemistry. This compound features a rigid, planar fluorene core, a structure known for promoting extended π-conjugation and favorable charge transport properties . The primary value of this reagent lies in its two thiol-functionalized methylene arms at the 2 and 7 positions, which serve as highly reactive handle for further chemical transformation. Its main research applications include serving as a crucial precursor in the synthesis of novel Covalent Organic Frameworks (COFs) and porous polymers, where its thiol groups can form dynamic covalent linkages, leading to materials with high stability and tailored pore environments . Furthermore, it is a valuable monomer for constructing polyfluorenes and other conjugated polymers for use in organic light-emitting diodes (OLEDs) and organic semiconductors . In organometallic chemistry, the thiol groups can act as ligands for metal centers, facilitating the creation of metal-organic frameworks (MOFs) or catalysts . The fluorene core can be functionalized at the 9-position, for instance with methyl groups, to fine-tune the steric hindrance, solubility, and electronic characteristics of the resulting materials . Researchers value this compound for its ability to impart both structural rigidity and programmable reactivity into molecular designs. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61765-36-4

Molecular Formula

C15H14S2

Molecular Weight

258.4 g/mol

IUPAC Name

[7-(sulfanylmethyl)-9H-fluoren-2-yl]methanethiol

InChI

InChI=1S/C15H14S2/c16-8-10-1-3-14-12(5-10)7-13-6-11(9-17)2-4-15(13)14/h1-6,16-17H,7-9H2

InChI Key

UARFTBVOSSERTC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CS)C3=C1C=C(C=C3)CS

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 9h Fluorene 2,7 Dimethanethiol and Its Core Scaffolds

Strategies for the Synthesis of 9H-Fluorene-2,7-dimethanethiol

The construction of this compound is not a trivial process and typically involves a sequence of reactions to build the target molecule. The primary approaches focus on the late-stage introduction of the methanethiol (B179389) groups onto a suitably substituted fluorene (B118485) backbone.

Multi-step Organic Synthesis Routes

A common and logical approach to synthesize this compound involves the initial preparation of a 2,7-difunctionalized fluorene. One plausible route begins with the bromination or chlorination of the fluorene core to yield 2,7-dihalo-9H-fluorene. This intermediate can then be further functionalized.

For instance, a likely pathway proceeds through the following intermediates:

2,7-Dihalo-9H-fluorene: This is a common starting point, with bromination often being preferred for its higher reactivity in subsequent cross-coupling or substitution reactions.

2,7-Bis(bromomethyl)-9H-fluorene: This key intermediate can be synthesized from the corresponding 2,7-dicarboxylic acid or 2,7-dimethylfluorene derivatives.

This compound: The final step would involve the nucleophilic substitution of the bromomethyl groups with a thiolating agent, such as sodium thiomethoxide or thiourea (B124793) followed by hydrolysis.

Conversion of Halogenated Fluorene Precursors to Thiol Functionalities

The conversion of halogenated fluorenes is a cornerstone of synthesizing fluorene-based derivatives. The carbon-halogen bond at the 2 and 7 positions provides a reactive handle for introducing other functional groups.

A general strategy involves a double nucleophilic substitution reaction on a 2,7-bis(halomethyl)-9H-fluorene derivative. The choice of the thiolating agent is critical for the success of this conversion. Common reagents include:

Sodium Hydrosulfide (B80085) (NaSH): This can be used to introduce a thiol group, which would then need to be methylated.

Thiourea: Reaction with thiourea forms a thiouronium salt, which upon hydrolysis yields the corresponding thiol.

Sodium Thiomethoxide (NaSMe): This reagent allows for the direct introduction of the methanethiol group in a single step.

The reaction conditions for these transformations typically involve polar aprotic solvents and careful control of temperature to minimize side reactions.

Reductive Pathways for Thiol Introduction

Reductive methods offer an alternative for the introduction of thiol groups. One such pathway could start from 2,7-dinitrofluorene (B108060). The nitro groups can be reduced to amino groups, which can then be converted to diazonium salts. Subsequent reaction with a sulfur-containing reagent can lead to the desired thiol functionality. For instance, the reduction of 2,7-dinitrofluorene using reagents like tin(II) chloride in hydrochloric acid yields 2,7-diaminofluorene. nih.govchemmethod.com

Another reductive strategy could involve the reduction of fluorene-2,7-disulfonyl chloride. This precursor, though less common, can be reduced to the corresponding dithiol using reducing agents like zinc dust or tin(II) chloride.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound often leverages the same fundamental synthetic strategies. Substituents can be introduced at various positions on the fluorene core, most commonly at the C9 position.

The introduction of alkyl or other functional groups at the C9 position is a well-established method to modify the physical and chemical properties of fluorene derivatives. This is typically achieved by deprotonating the C9 position with a strong base, followed by reaction with an electrophile. For example, 9,9-dialkylfluorene derivatives are commonly synthesized to improve solubility and prevent aggregation in polymeric materials. google.com The synthesis of 9,9-bis(hydroxymethyl)fluorene and its subsequent conversion to 9,9-bis(methoxymethyl)fluorene is also a documented process, highlighting the feasibility of C9 functionalization. google.comwipo.intgoogle.comgoogle.com

Synthesis of Key Fluorene Core Scaffolds for Derivatization

The successful synthesis of this compound and its analogues is highly dependent on the efficient preparation of key 2,7-disubstituted 9H-fluorene core scaffolds.

Preparation of 2,7-Disubstituted 9H-Fluorenes

The most common and versatile precursors are the 2,7-dihalo-9H-fluorenes.

2,7-Dichlorofluorene: This can be synthesized by reacting fluorene with sulfuryl chloride in glacial acetic acid. nih.gov Another method involves the reaction of fluorene with hydrochloric acid and manganese dioxide in acetic anhydride. google.com

2,7-Dibromofluorene (B93635): Bromination of fluorene can be achieved using various brominating agents. A Chinese patent describes the synthesis of 2,7-dihalo-9,9-dialkylfluorenes starting from the corresponding 2,7-dihalofluorene. google.com

2,7-Dinitrofluorene: Nitration of fluorene with fuming nitric acid in glacial acetic acid yields 2,7-dinitrofluorene, which serves as a precursor for 2,7-diaminofluorene. nih.govchemmethod.com

These halogenated and nitrated fluorenes are then converted to other functional groups as needed for the synthesis of the target molecule. For example, 2,7-dibromo-9,9-dimethyl-9H-fluorene is a commercially available precursor used in the synthesis of organic semiconducting polymers. sigmaaldrich.com The conversion of these precursors to amines, nih.govchemmethod.com carboxylic acids, or aldehydes nih.gov opens up a wide range of possibilities for further derivatization.

Precursor CompoundSynthetic MethodReagents
2,7-DichlorofluoreneChlorinationFluorene, Sulfuryl Chloride, Glacial Acetic Acid nih.gov
2,7-DibromofluoreneBrominationFluorene, Brominating Agent google.com
2,7-DinitrofluoreneNitrationFluorene, Fuming Nitric Acid, Glacial Acetic Acid chemmethod.com
2,7-DiaminofluoreneReduction2,7-Dinitrofluorene, SnCl2·2H2O, HCl nih.gov
9,9-Bis(hydroxymethyl)fluoreneHydroxymethylationFluorene, Paraformaldehyde, Base google.comwipo.int

These foundational synthetic methodologies provide a clear roadmap for the preparation of this compound and its derivatives, underscoring the importance of precursor chemistry in accessing complex organic molecules.

Alkylation and Arylation at the 9-Position of the Fluorene Moiety

The methylene (B1212753) bridge at the 9-position of the fluorene ring is a key site for synthetic modification due to the acidity of its C-H bonds (pKa ≈ 22.6 in DMSO). wikipedia.org This acidity allows for deprotonation to form the stable, aromatic fluorenyl anion, which is a potent nucleophile. This anion readily reacts with various electrophiles, enabling the introduction of alkyl and aryl substituents.

Alkylation:

The alkylation of the 9-position is a common strategy to modulate the solubility and electronic properties of fluorene-based molecules. This transformation is typically achieved by treating fluorene or a derivative with a strong base followed by the addition of an alkyl halide. Phase-transfer catalysis is an effective method for this reaction, allowing for the use of a biphasic system (e.g., an organic solvent and an aqueous solution of a base like sodium hydroxide) with a phase-transfer catalyst to facilitate the reaction between the fluorenyl anion and the alkyl halide. researchgate.net

More recently, greener and more efficient methods have been developed. For instance, alcohols can be used as alkylating agents in the presence of catalysts like t-BuOK or ruthenium complexes. rsc.orgnih.gov These methods often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the fluorenyl anion, followed by a reduction step to yield the alkylated product. nih.gov Nickel-catalyzed alkylation using alcohols has also been reported, proceeding through a radical pathway. rsc.org

Arylation:

Introducing aryl groups at the 9-position often involves transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prevalent. nih.govnih.govacs.org While direct arylation at the 9-position is less common than at the aromatic rings, strategies involving the formation of a 9-fluorenyl Grignard or organozinc reagent followed by a cross-coupling reaction with an aryl halide can be employed.

Reaction TypeReagents and ConditionsCatalystProduct Type
AlkylationAlkyl halide, Strong base (e.g., NaOH, KOH)Phase-Transfer Catalyst9-Alkylfluorene
AlkylationAlcoholt-BuOK9-Alkylfluorene
AlkylationAlcohol[Ru(p-cymene)Cl2]29-Alkylfluorene
AlkylationAlcoholNickel complex9-Alkylfluorene
ArylationAryl halide, Organometallic fluorenyl reagentPalladium complex9-Arylfluorene

Functionalization Strategies for Fluorene Rings

To synthesize this compound, functionalization at the 2 and 7 positions of the fluorene ring is paramount. These positions are electronically activated and susceptible to electrophilic aromatic substitution.

A common route to 2,7-disubstituted fluorenes begins with a bromination or iodination reaction. The treatment of fluorene with bromine in the presence of a Lewis acid, or with N-bromosuccinimide, can lead to the formation of 2,7-dibromofluorene. Similarly, 2,7-diiodofluorene can be prepared. wikipedia.org These halogenated intermediates are versatile handles for further transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are powerful tools for introducing a wide variety of functional groups at the 2 and 7 positions starting from the dihalo-fluorene precursor. nih.govacs.org For the synthesis of the target molecule, a key step would involve the introduction of a hydroxymethyl or halomethyl group at these positions. This could potentially be achieved through a variety of methods, including a Grignard reaction with formaldehyde (B43269) on the 2,7-dibromofluorene followed by conversion to the corresponding dihalomethyl derivative, or through a direct chloromethylation reaction, although the latter can be hazardous and may lack regioselectivity.

Mechanistic Insights into Synthetic Transformations

Reaction Mechanisms in Thiol Formation

The formation of the thiol group is a critical step in the synthesis of this compound. A prevalent method for synthesizing thiols is the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. libretexts.org In the context of the target molecule, this would likely involve the reaction of a 2,7-bis(halomethyl)fluorene derivative with a source of the hydrosulfide anion (SH⁻), such as sodium hydrosulfide (NaSH). chemistrysteps.comjove.com

The reaction proceeds via an Sₙ2 mechanism, where the highly nucleophilic hydrosulfide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.orgjove.com A potential side reaction in this process is the formation of a sulfide (B99878) (thioether) by a second substitution reaction of the newly formed thiol with another molecule of the alkyl halide. libretexts.orglibretexts.org To minimize this, an excess of the hydrosulfide reagent is often used. chemistrysteps.com

An alternative route involves the use of thiourea as the sulfur nucleophile. libretexts.orgjove.com Thiourea reacts with the alkyl halide to form an intermediate alkylisothiouronium salt. This salt is then hydrolyzed under basic conditions to yield the desired thiol, which can circumvent the issue of sulfide byproduct formation. libretexts.orgjove.com

ReagentMechanismKey Features
Sodium Hydrosulfide (NaSH)Sₙ2Direct displacement of the halide. An excess of NaSH is often required to prevent sulfide formation. chemistrysteps.com
ThioureaSₙ2 followed by HydrolysisForms an intermediate alkylisothiouronium salt which is then hydrolyzed to the thiol. This method can avoid the formation of sulfide byproducts. libretexts.orgjove.com

Stereochemical Considerations in Fluorene Derivatization

For 9H-fluorene derivatives that are unsubstituted at the 9-position, stereochemistry is not a concern at this site. However, if the 9-position is asymmetrically substituted with two different groups, it becomes a stereocenter. The introduction of substituents at the 9-position can proceed with varying degrees of stereocontrol, depending on the reaction conditions and the nature of the reactants.

When the fluorenyl anion is generated, the 9-position becomes sp²-hybridized and planar. The subsequent reaction with an electrophile can occur from either face of the planar anion. If there are no other chiral elements in the molecule or the reaction medium, a racemic mixture of the two enantiomers will be formed.

Achieving enantioselectivity in the derivatization of the 9-position requires the use of a chiral auxiliary, a chiral catalyst, or a chiral reagent. For instance, enantioselective alkylation or acylation reactions have been developed using chiral phase-transfer catalysts or chiral Lewis acids. nih.gov These chiral species can create a diastereomeric transition state that favors the formation of one enantiomer over the other. While the target molecule, this compound, itself is not chiral at the 9-position, any synthetic strategy that involves a 9-substituted intermediate would need to consider these stereochemical aspects if a specific stereoisomer were desired.

Chemical Transformations and Derivative Synthesis from 9h Fluorene 2,7 Dimethanethiol

Thiol-Mediated Reactions for Polymer Synthesis

The presence of two thiol groups on the 9H-Fluorene-2,7-dimethanethiol molecule allows it to act as a crosslinker or a monomer in various polymerization reactions. These reactions are often characterized by high efficiency and mild reaction conditions, making them attractive for the synthesis of advanced materials.

Thiol-ene "click" chemistry, a powerful and versatile reaction, involves the photoinitiated or thermally initiated addition of a thiol to a carbon-carbon double bond (ene). This reaction proceeds via a free-radical mechanism and is known for its high yields, stereoselectivity, and tolerance to a wide range of functional groups. This compound can be employed as a dithiol monomer in these reactions, reacting with multi-ene-functionalized compounds to form crosslinked polymer networks.

The general mechanism involves the generation of a thiyl radical from the thiol group, which then adds to the ene, forming a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol group, regenerating the thiyl radical and propagating the chain reaction. The result is the formation of a stable thioether linkage. The use of this compound in this context can impart desirable properties such as thermal stability and high refractive index to the resulting polymers, owing to the fluorene (B118485) core.

The reaction between a thiol and an isocyanate group yields a thiocarbamate linkage. This reaction can proceed without a catalyst, although it is often accelerated by tertiary amines or organotin compounds. When this compound is reacted with di- or polyisocyanates, a crosslinked polyurethane network is formed.

This compound can also participate in polycondensation reactions with appropriate comonomers to form linear or crosslinked polymers. For instance, it can react with dihalides, such as dibromoalkanes or aromatic dihalides, in the presence of a base to form poly(thioether)s. This nucleophilic substitution reaction involves the formation of thiolate anions from the dithiol, which then displace the halide ions from the comonomer.

The properties of the resulting poly(thioether)s can be tailored by the choice of the dihalide comonomer. The incorporation of the fluorene unit into the polymer backbone can enhance properties like thermal stability, chemical resistance, and optical characteristics.

Derivatization via Thiol Group Modifications

The thiol groups of this compound are amenable to a range of chemical modifications, allowing for the synthesis of various derivatives with tailored properties.

One of the most common reactions of thiols is their conversion to thioethers (or sulfides). This can be achieved through several methods, including the Williamson ether synthesis-like reaction with alkyl halides in the presence of a base. The reaction of this compound with two equivalents of an alkyl halide results in the formation of a 2,7-bis(alkylthio)-9H-fluorene.

Another important method is the Michael addition of the thiol to an activated alkene, such as an α,β-unsaturated carbonyl compound. This reaction, often catalyzed by a base, leads to the formation of a thioether with a more complex structure. These derivatization reactions are useful for modifying the solubility, electronic properties, and coordination ability of the fluorene core.

Table 1: Examples of Thioether Synthesis from this compound

ReactantReagentProduct
This compoundMethyl Iodide2,7-Bis(methylthio)-9H-fluorene
This compoundBenzyl Bromide2,7-Bis(benzylthio)-9H-fluorene
This compoundAcrylonitrile3,3'-(9H-fluorene-2,7-diylbis(sulfanediyl))dipropanenitrile

The thiol groups of this compound can be oxidized to various sulfur-containing functional groups, including disulfides, sulfinic acids, and sulfonic acids, depending on the oxidizing agent and reaction conditions.

Mild oxidizing agents, such as iodine or air in the presence of a catalyst, typically lead to the formation of disulfides. In the case of this compound, intramolecular oxidation can lead to the formation of a cyclic disulfide, or intermolecular oxidation can result in the formation of oligomeric or polymeric materials linked by disulfide bonds. These disulfide linkages are often reversible, which can be exploited in applications such as self-healing materials or drug delivery systems.

Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid, can oxidize the thiol groups further to sulfinic acids or sulfonic acids. The resulting 9H-fluorene-2,7-disulfonic acid is a water-soluble compound with potential applications as a surfactant, a dopant for conductive polymers, or a monomer for the synthesis of ion-containing polymers.

Table 2: Oxidation Products of this compound

Oxidizing AgentProductFunctional Group Formed
Iodine (I₂)Poly(9H-fluorene-2,7-disulfide)Disulfide (-S-S-)
Hydrogen Peroxide (H₂O₂)9H-Fluorene-2,7-disulfinic acidSulfinic Acid (-SO₂H)
Potassium Permanganate (KMnO₄)9H-Fluorene-2,7-disulfonic acidSulfonic Acid (-SO₃H)

Metal-Thiolate Complexation Strategies

The thiol groups of this compound are excellent ligands for a wide range of metal ions, enabling the formation of stable metal-thiolate complexes. This complexation can be exploited to create coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with interesting catalytic, electronic, and photophysical properties. The chemistry of transition metal dithiolene complexes is a rich field, and while specific studies on this compound may be limited, the behavior of other aromatic dithiolate ligands provides valuable insights. researchgate.net

The formation of metal-thiolate bonds typically proceeds through the deprotonation of the thiol groups to form thiolate anions, which then coordinate to the metal center. The choice of metal, solvent, and reaction conditions can influence the stoichiometry and geometry of the resulting complex. For instance, square planar, tetrahedral, and octahedral geometries are commonly observed in transition metal complexes with thiol-containing ligands. researchgate.net

Fluorene-based compounds have been investigated for their ability to act as fluorescent chemosensors for metal ions. nih.gov The binding of a metal ion to the thiol groups of this compound could lead to changes in the fluorescence properties of the fluorene core, providing a mechanism for selective metal ion detection. nih.gov The nature of the subunits on the fluorene derivative can determine whether the fluorescence is enhanced ("turn-on") or quenched ("turn-off") upon metal binding. nih.gov

Table 1: Potential Metal Ions for Complexation with this compound and Their Common Coordination Geometries

Metal IonPotential Coordination GeometryPotential Application of Complex
Palladium(II)Square PlanarCatalysis, Cross-coupling reactions
Platinum(II)Square PlanarAnticancer agents, OLEDs
Gold(I)/Gold(III)Linear/Square PlanarNanoparticle functionalization, Catalysis
Copper(I)/Copper(II)Tetrahedral/Square PlanarCatalysis, MOFs
Zinc(II)TetrahedralFluorescent sensors, MOFs
Nickel(II)Square PlanarCatalysis, Battery materials

Fluorene Core Functionalization in Derivatives

Beyond the reactivity of the thiol groups, the fluorene core itself can be functionalized to further tune the properties of the resulting materials. These modifications can be performed either on the monomer before polymerization or on the pre-formed polymer.

Post-polymerization Modification of Fluorene-based Materials

Post-polymerization modification (PPM) is a powerful strategy to introduce functional groups onto a polymer chain that might not be compatible with the initial polymerization conditions. For fluorene-based polymers derived from this compound, the thiol groups offer a versatile handle for various PPM reactions.

One prominent example of a PPM reaction involving thiols is the thiol-ene reaction , a "click" chemistry process that involves the radical-mediated addition of a thiol to a double bond. rsc.orgamanote.com This reaction is highly efficient and can be initiated by UV light or a radical initiator. For instance, a polyfluorene backbone could be copolymerized with a monomer containing a vinyl or allyl group, and the resulting polymer could then be functionalized by reacting it with this compound or a derivative thereof.

Another relevant PPM strategy is the thiol-para-fluoro click reaction , which involves the nucleophilic aromatic substitution of a para-fluorine atom on a pentafluorophenyl group by a thiol. researchgate.netresearchgate.net This reaction has been used for the modification of polymers containing pentafluorophenyl moieties. researchgate.net A polyfluorene could be designed to incorporate such reactive groups, allowing for subsequent grafting of thiol-containing molecules like this compound.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of fluorene-based materials can be precisely controlled by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the fluorene backbone. The 2 and 7 positions of the fluorene ring are particularly effective for modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

The synthesis of 2,7-disubstituted fluorenes can be achieved through various organic reactions. For instance, Friedel-Crafts acylation can introduce acetyl groups (EWGs) at the 2 and 7 positions. researchgate.net Subsequent reactions can then be used to further modify these groups. The synthesis of 2,7-diaminofluorene, a precursor with strong EDGs, can be achieved from 2,7-dinitrofluorene (B108060) through reduction. nih.govgoogle.com

The general strategy often involves the synthesis of a 2,7-dihalofluorene intermediate, which can then undergo cross-coupling reactions, such as the Suzuki coupling, to introduce a wide variety of aryl groups with different electronic properties. researchgate.net The synthesis of fluorene derivatives with phosphonic acid anchoring groups, which can act as EWGs, has also been reported. researchgate.net

Table 2: Examples of Electron-Donating and Electron-Withdrawing Groups and Their Potential Impact on Fluorene Derivatives

Group TypeExampleSynthetic PrecursorPotential Effect on Electronic Properties
Electron-DonatingAmino (-NH₂)2,7-DinitrofluoreneIncreases HOMO energy level, enhances hole-transporting properties
Electron-DonatingAlkoxy (-OR)2,7-DihydroxyfluoreneIncreases HOMO energy level
Electron-WithdrawingNitro (-NO₂)FluoreneDecreases LUMO energy level, enhances electron-transporting properties
Electron-WithdrawingCyano (-CN)2,7-Dibromofluorene (B93635)Decreases LUMO energy level
Electron-WithdrawingAcetyl (-COCH₃)FluoreneDecreases LUMO energy level

Strategies for Enhancing Conjugation Length and Delocalization

The extent of π-conjugation in fluorene-based polymers is a critical factor determining their optical and electronic properties. A longer effective conjugation length generally leads to a red-shift in the absorption and emission spectra and improved charge carrier mobility.

One strategy to enhance conjugation is to create well-defined oligomers and polymers with a high degree of structural regularity. acs.orgibm.com The choice of polymerization method and the purity of the monomers are crucial in this regard. The synthesis of fluorene derivatives via palladium-catalyzed C-H activation and dual C-C bond formation offers an efficient route to constructing the fluorene core.

The conformation of the polymer chains also plays a significant role. Introducing bulky substituents at the C9 position of the fluorene unit can prevent chain aggregation and promote a more planar conformation of the polymer backbone, which in turn enhances conjugation. acs.org Furthermore, the use of liquid crystalline solvents during processing can induce alignment of the polymer chains, leading to an increased effective conjugation length. mit.edu

Copolymerization of fluorene with other aromatic units is another powerful method to extend the π-system and tune the electronic properties. researchgate.net By carefully selecting the comonomers, the conjugation can be extended, and the HOMO/LUMO levels can be engineered for specific applications, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of highly functionalized 9,9-disubstituted (phenylethynyl)-fluorene derivatives demonstrates a method to extend the conjugation through the introduction of phenylethynyl groups. acs.org

Advanced Spectroscopic and Structural Elucidation of 9h Fluorene 2,7 Dimethanethiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including fluorene (B118485) derivatives. It provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Assignment of Complex Spin Systems in Fluorene Derivatives

The ¹H and ¹³C NMR spectra of fluorene derivatives can exhibit complex spin systems due to the numerous, often similar, chemical environments of the aromatic protons and carbons. The assignment of these signals is a critical first step in the structural elucidation process.

In fluorene and its substituted analogs, the aromatic protons typically resonate in the range of 7.20 to 7.80 ppm. The specific chemical shifts and coupling constants are influenced by the nature and position of substituents on the fluorene core. For instance, in 9-substituted fluorenes, the chemical shift of the proton at the 9-position (H-9) has been shown to correlate with the electronegativity of the substituent. rsc.org The aromatic protons (H-1 to H-8) also experience shifts depending on the electronic and anisotropic effects of the substituents. rsc.org

The analysis of coupling constants is crucial for determining the relative positions of protons on the aromatic rings. For example, ortho-coupled protons typically exhibit larger coupling constants (J ≈ 7-8 Hz) compared to meta- and para-coupled protons, which have smaller J values. researchgate.net

A representative, though generalized, assignment of the aromatic protons in a 2,7-disubstituted fluorene is provided in the table below. The exact chemical shifts for 9H-Fluorene-2,7-dimethanethiol would require experimental determination.

Proton Typical Chemical Shift Range (ppm) Multiplicity Typical Coupling Constants (Hz)
H-1, H-87.60 - 7.80DoubletJ ≈ 7.5
H-3, H-67.20 - 7.40Doublet of doubletsJ ≈ 7.5, 1.5
H-4, H-57.30 - 7.50Doublet of doubletsJ ≈ 7.5, 1.0
H-9~3.80Singlet-
-CH₂SHVariableVariable-
-SHVariableSinglet/TripletDependent on coupling to CH₂

This table presents generalized data for fluorene derivatives; specific values for this compound are not available in the provided search results.

Multidimensional NMR Techniques for Structural Confirmation

To overcome the challenges of spectral overlap and complex coupling patterns in one-dimensional NMR, multidimensional techniques are employed for definitive structural confirmation.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems throughout the molecule. For a fluorene derivative, COSY would clearly show the correlations between adjacent aromatic protons (e.g., H-1 with H-2, H-3 with H-4).

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This technique is instrumental in connecting different spin systems and confirming the placement of substituents. For example, correlations from the methylene (B1212753) protons of the thiomethyl groups to the C-2 and C-7 carbons of the fluorene ring would confirm their positions. The structures of various fluorene derivatives have been confirmed using these techniques. researchgate.netmdpi.com

Dynamic NMR Studies on Molecular Conformations

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. This is particularly useful for identifying specific functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to their vibrational modes. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the thiol and aromatic moieties. The structures of various fluorene derivatives have been confirmed using FTIR spectroscopy. tci-thaijo.org

Key expected vibrational frequencies are detailed in the table below:

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
S-HStretching2550 - 2600Weak
C-SStretching600 - 800Medium
Aromatic C-HStretching3000 - 3100Medium
Aromatic C=CRing Stretching1450 - 1600Medium to Strong
Alkane C-HStretching2850 - 2960Medium

This table presents generalized data; specific values for this compound are not available in the provided search results.

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy provides information on molecular vibrations that are associated with a change in the polarizability of the molecule. It is often complementary to FTIR, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa.

For fluorene and its derivatives, Raman spectroscopy is particularly sensitive to the vibrations of the aromatic framework. researchgate.net The breathing mode of the fluorene moiety, for instance, gives rise to a characteristic band around 1600 cm⁻¹. researchgate.net The C-S stretching vibration would also be observable in the Raman spectrum.

Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly enhance the Raman signal, which could be particularly useful for studying the thiol groups, as they can interact with metallic surfaces used in SERS. nih.gov

Vibrational Mode Expected Raman Shift (cm⁻¹)
Fluorene Ring Breathing~1600
Aromatic C-H Bending1000 - 1300
C-S Stretching600 - 800

This table presents generalized data based on fluorene and its derivatives. researchgate.netnih.govchemicalbook.comresearchgate.net

Electronic Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy is a pivotal tool for probing the electronic structure of molecules. By analyzing the interaction of molecules with ultraviolet (UV) and visible light, which induces transitions between electronic energy levels, valuable insights into molecular orbitals and their energy gaps can be obtained. libretexts.org

UV-Vis spectroscopy measures the absorption of UV and visible light, causing electrons to be excited from a lower energy molecular orbital to a higher one. libretexts.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the wavelength of light absorbed. libretexts.org For instance, the simple molecule hydrogen (H₂) undergoes a σ - σ* transition at 111 nm, while ethene, with a narrower π - π* energy gap, absorbs at 165 nm. libretexts.org

In the context of fluorene derivatives, UV-Vis spectroscopy is particularly useful for studying conjugated π systems. libretexts.org For example, a series of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine exhibited intense low-energy (LE) bands between 428–502 nm and less intense high-energy (HE) bands in the 288–356 nm range when analyzed in dichloromethane. nih.gov The LE bands are typically attributed to intramolecular charge transfer (ICT) or donor-acceptor (D → A) transitions, primarily from the HOMO to the LUMO. nih.gov The HE bands are predominantly due to π → π* transitions. nih.gov

In a study of 2,7-disubstituted fluorenes, the nature of the substituents at these positions was found to significantly influence the absorption spectra. mdpi.com For instance, a fluorene derivative with a 4-pyridyl betaine (B1666868) fragment showed an absorption maximum at 431 nm in ethyl acetate. mdpi.com The electrochemical reduction of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide, which are precursors for electro-active polyimides, leads to the formation of radical anions and dianions that exhibit strong absorption in the UV-Vis-NIR region. rsc.org

Table 1: UV-Vis Absorption Data for Selected Fluorene Derivatives

CompoundSolventλmax (nm)Transition TypeReference
Chromophores based on 9,9-dimethyl-9H-fluoren-2-amineDichloromethane428–502LE (ICT/D→A) nih.gov
288–356HE (π→π*) nih.gov
Fluorene with 4-pyridyl betaine fragmentEthyl Acetate431Not specified mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique is crucial for characterizing the emissive properties of materials. Well-defined poly(2,7-fluorene) derivatives, for instance, have been synthesized and shown to exhibit blue emission in solution, with emission maxima around 410 nm and high quantum yields up to 0.87. 20.210.105

The emission spectra of fluorene derivatives are highly sensitive to their molecular structure. mdpi.com The introduction of aryl substituents at the 2 and 7 positions can induce and enhance fluorescence, with emission maxima shifting across a broad spectral range. mdpi.com For example, a fluorene derivative featuring a 4-pyridyl betaine fragment displayed an emission maximum at 681 nm in ethyl acetate. mdpi.com

Furthermore, the development of "turn on" or "turn off" fluorescent chemosensors based on fluorene derivatives has been demonstrated. researchgate.netnih.gov These sensors exhibit changes in their fluorescence upon binding to specific ions or molecules. For example, compounds containing 4,6-dimethylpyridin-2-yl-aminomethyl moieties show potential as "turn-on" chemosensors for certain metal ions. nih.gov The photolysis of certain 9-diazofluorenes, which are initially non-fluorescent, can lead to the formation of products that emit in the orange to red region with a large separation between their absorption and emission bands. mdpi.com

Table 2: Photoluminescence Data for Selected Fluorene Derivatives

Compound/DerivativeSolvent/ConditionEmission λmax (nm)Quantum YieldReference
Poly(2,7-fluorene) derivativesSolution~410up to 0.87 20.210.105
Fluorene with 4-pyridyl betaine fragmentEthyl Acetate681Not specified mdpi.com
Photolysis product of 9-diazofluoreneNon-polar mediaOrange-RedNot specified mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Time-resolved spectroscopy is a powerful technique for investigating the dynamics of excited electronic states. By measuring spectral changes over very short timescales, it is possible to follow the relaxation pathways of molecules after photoexcitation. nih.govacs.orgacs.org

For instance, studies on a substituted fluorene aldehyde (FR0), a precursor to a known super photobase, have utilized time-resolved fluorescence spectroscopy to examine its electronic structure and relaxation dynamics in various solvents. nih.govacs.orgacs.org These studies revealed the presence of three closely spaced excited singlet states. nih.govacs.org The relaxation dynamics from these states were found to be dependent on the presence and concentration of hydroxyl groups in the solvent, highlighting the significant role of hydrogen bonding in mediating these processes. nih.govacs.org The emission spectrum of FR0 shows time-dependent shifts in its shape and position in protic solvents, indicating population exchange between the singlet states. nih.gov

A recently developed technique, time-resolved photofragment depletion spectroscopy, has been used to investigate the excited-state reaction dynamics of radical anions. nih.gov This method is particularly advantageous for studying species that are difficult to probe with conventional techniques due to their low electron affinities. nih.gov

Table 3: Time-Resolved Spectroscopy Findings for a Substituted Fluorene Aldehyde (FR0)

Solvent TypeObservationImplicationReference
Protic SolventsTime-dependent changes in emission band shape and positionRelaxation dynamics mediated by hydrogen-bonding interactions nih.gov
Protic vs. Aprotic SolventsRelaxation dynamics depend on the presence of solvent hydroxyl functionalityCentral role of solvent hydrogen bonding in mediating relaxation nih.govacs.org
GeneralPresence of three close-lying excited singlet statesComplex excited-state manifold influencing relaxation pathways nih.govacs.org

This table is interactive and can be sorted by clicking on the column headers.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For example, HRMS was used to confirm the structure of ethyl 2,7-dibromofluorene-9-carboxylate, with a calculated mass of 394.928 for C₁₆H₁₂O₂⁷⁹Br₂. 20.210.105 The NIST Chemistry WebBook provides the exact molecular weight of 2,3-dimethyl-9H-fluorene as 194.2717. nist.govnist.gov

Table 4: High-Resolution Mass Spectrometry Data

CompoundFormulaCalculated/Exact MassReference
Ethyl 2,7-dibromofluorene-9-carboxylateC₁₆H₁₂O₂⁷⁹Br₂394.928 20.210.105
2,3-Dimethyl-9H-fluoreneC₁₅H₁₄194.2717 nist.govnist.gov

This table is interactive and can be sorted by clicking on the column headers.

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. In a typical experiment, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information about the precursor ion. While specific MS/MS data for this compound was not found in the provided search results, the general principle of using fragmentation patterns to elucidate the structure of fluorene derivatives is a standard analytical technique. The electron ionization mass spectrum of 2,3-dimethyl-9H-fluorene is available in the NIST Mass Spectrometry Data Center, which can be used for structural identification purposes. nist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and conformations, which are critical for understanding the structure-property relationships of crystalline materials. For fluorene-based compounds, X-ray crystallography elucidates how the planar fluorene core and its substituents influence the molecular packing and intermolecular interactions, which in turn govern the material's electronic and photophysical properties.

While a specific crystal structure for this compound is not publicly available, analysis of closely related 2,7-disubstituted fluorene derivatives provides significant insight into its likely solid-state structure. By examining the crystal structures of analogous compounds, we can infer the probable molecular geometry, packing motifs, and key intermolecular interactions for this compound.

Crystal Structure Analysis of this compound and its Key Derivatives

The crystal structures of several 2,7-disubstituted fluorene derivatives have been determined, offering a solid foundation for predicting the structural parameters of this compound. A key example is 2,7-dibromo-9,9-dimethyl-9H-fluorene, where the fluorene core is essentially planar. iucr.orgresearchgate.net This planarity is a common feature in many fluorene derivatives and is expected to be present in this compound as well.

Based on the analysis of these related structures, a projected crystal structure for this compound can be proposed. The molecule would likely crystallize in a common space group for organic compounds, such as P2₁/c or C2/c. The fluorene core would be largely planar, with the methanethiol (B179389) groups at the 2 and 7 positions lying nearly coplanar with the aromatic system. The hydrogen atom at the C9 position would be situated on the methylene bridge.

Below is a table summarizing the crystallographic data for a representative 2,7-disubstituted fluorene derivative, 2,7-dibromo-9,9-dimethyl-9H-fluorene, which serves as a model for predicting the structural parameters of this compound.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) ** β (°) γ (°) **Ref.
2,7-dibromo-9,9-dimethyl-9H-fluoreneC₁₅H₁₂Br₂OrthorhombicC m c m17.09711.1616.9120909090 iucr.orgresearchgate.net

Investigation of Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice and the non-covalent interactions between them are critical in determining the bulk properties of molecular materials. In 2,7-disubstituted fluorene derivatives, molecular packing is largely governed by a combination of π-π stacking interactions of the aromatic fluorene cores and weaker C-H···π and van der Waals interactions.

In the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, weak π-π interactions are observed between symmetry-related molecules, leading to stacks along the c-axis with a centroid-centroid distance of 3.8409(15) Å. iucr.orgresearchgate.net This type of interaction is a dominant feature in the packing of many planar aromatic systems and is expected to be a significant factor in the crystal packing of this compound.

For 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, the crystal structure is composed of molecular layers. Within these layers, C-H···O hydrogen bonds are responsible for the formation of supramolecular motifs. nih.goviucr.org This indicates that the nature of the substituents at the 2 and 7 positions can introduce specific intermolecular interactions that direct the crystal packing. In the case of this compound, the thiol groups (-SH) introduce the possibility of weak S-H···S or S-H···π hydrogen bonds, which would further influence the molecular arrangement.

The following table summarizes the key intermolecular interactions observed in representative fluorene derivatives, which can be extrapolated to predict the interactions in the crystal lattice of this compound.

Compound Intermolecular Interaction Type Description Ref.
2,7-dibromo-9,9-dimethyl-9H-fluoreneπ-π stackingStacking of fluorene cores along the c-axis with a centroid-centroid distance of 3.8409(15) Å. iucr.orgresearchgate.net
9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehydeC-H···O hydrogen bondsFormation of inversion symmetric supramolecular motifs. nih.goviucr.org
9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluoreneFace-to-edge orientationNematic-like molecular packing in the crystal phase. nih.gov

Correlation of Solid-State Structure with Electronic Properties

The solid-state arrangement of molecules has a profound impact on the electronic properties of organic materials. The degree of intermolecular electronic coupling, which is determined by the proximity and orientation of adjacent molecules, influences properties such as charge carrier mobility and photoluminescence efficiency.

For fluorene derivatives, the quality and efficiency of organic light-emitting diodes (OLEDs) are critically dependent on the stacking mode of the fluorene motif. researchgate.net The introduction of bulky substituents at the C9 position, such as dimethyl or diethyl groups, can effectively suppress the formation of aggregates or excimers that often lead to a red-shift and quenching of luminescence. researchgate.net This strategy is crucial for achieving stable and efficient blue emission in OLEDs.

In the case of 2,7-diphenyl-9H-fluorene, which exhibits high charge-carrier mobility and efficient deep-blue laser characteristics, the specific crystal packing facilitates these desirable optoelectronic properties. researchgate.net The solid-state structure allows for sufficient intermolecular electronic communication for charge transport while minimizing detrimental quenching effects.

Computational Chemistry and Theoretical Modeling of 9h Fluorene 2,7 Dimethanethiol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting a wide range of molecular characteristics, from the ground-state electron density to the energies of molecular orbitals, which are crucial for understanding chemical reactivity and electronic behavior.

The electronic structure of a molecule, particularly the distribution and energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its electronic and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and its potential for charge transfer. A smaller gap generally corresponds to a molecule that is more easily excitable and more chemically reactive. irjweb.com

The following table, based on data for a representative 2,7-dithiofluorene derivative, illustrates the typical energy levels calculated using DFT at the B3LYP/TZVP level of theory. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a 2,7-Dithiofluorene Derivative

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -1.5

| HOMO-LUMO Gap | 4.3 |

This data is for a representative 2,7-dithiofluorene and serves as an illustrative example for the anticipated electronic properties of 9H-Fluorene-2,7-dimethanethiol.

DFT calculations are also a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of newly synthesized compounds. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, typically performed using the Gauge-Including Atomic Orbital (GIAO) method, can provide a theoretical spectrum that can be compared with experimental data. nih.govacs.orgacs.org Similarly, Time-Dependent DFT (TD-DFT) is widely used to predict electronic absorption spectra (UV-Vis), offering insights into the electronic transitions of a molecule. mdpi.comnih.govnih.gov

While experimental and calculated spectroscopic data for this compound are not publicly documented, theoretical predictions for analogous fluorene (B118485) structures can be made. The expected ¹H and ¹³C NMR chemical shifts can be calculated, and the UV-Vis absorption maxima can be predicted using TD-DFT. These theoretical values are invaluable for confirming the structure of the target molecule upon its synthesis.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Parameter Predicted Value Method
¹H NMR (Aromatic H) 7.2 - 7.8 ppm GIAO-DFT
¹H NMR (CH₂S) ~3.8 ppm GIAO-DFT
¹H NMR (SH) ~1.7 ppm GIAO-DFT
¹³C NMR (Aromatic C) 120 - 150 ppm GIAO-DFT
¹³C NMR (CH₂) ~40 ppm GIAO-DFT

Note: These are illustrative values based on general knowledge of fluorene derivatives and standard computational methods. Actual experimental and calculated values may vary.

DFT calculations can extend beyond static molecular properties to the exploration of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies, providing a detailed understanding of the reaction mechanism. This is particularly useful for optimizing synthetic routes and predicting the feasibility of a proposed chemical transformation.

For the synthesis of this compound, a likely pathway would involve the reaction of a 2,7-dihalofluorene with a thiolating agent. DFT could be employed to model this nucleophilic substitution reaction, calculating the energy barriers for the formation of the C-S bonds. Such a study would elucidate the energetics of the reaction, identify any potential side products, and provide a theoretical foundation for the experimental conditions required for an efficient synthesis.

Molecular Dynamics (MD) Simulations

While DFT is well-suited for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are the method of choice for exploring the dynamic behavior of molecules and their interactions within larger systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes such as conformational changes and self-assembly.

The conformation and flexibility of a molecule are critical to its function, influencing its packing in the solid state and its interactions with other molecules. MD simulations can provide a detailed picture of the conformational landscape of this compound. nih.govacs.orgacs.org Such simulations would reveal the flexibility of the fluorene backbone and the rotational freedom of the dimethanethiol side chains. Understanding the accessible conformations is crucial, as the orientation of the thiol groups can dictate how the molecule interacts with surfaces or other molecules in self-assembly processes. The planarity of the fluorene core is a key feature, and MD simulations can quantify deviations from planarity due to thermal fluctuations and intermolecular interactions.

The thiol groups in this compound make it an ideal candidate for forming self-assembled monolayers (SAMs), particularly on gold surfaces, where the sulfur atoms form strong bonds with the gold. MD simulations are exceptionally well-suited to model these self-assembly processes. nih.gov

Interactions in Polymer Networks and Material Aggregates

The performance of fluorene-based materials in devices is critically dependent on the intermolecular interactions within polymer networks and the way molecules aggregate in the solid state. Computational modeling provides key insights into these phenomena.

Theoretical studies on fluorene-containing polymers demonstrate that chemical structure directly influences network formation and material properties. For instance, polymers with fluorene units in the main chain can be chemically oxidized to create cross-linked, conjugated network polymers. uh.edu The efficiency and degree of this cross-linking are heavily dependent on the length of the alkyl spacers between fluorene units. uh.edu

In polymer blends, the interface between different fluorene-based copolymers is crucial. Quantum chemical investigations, such as time-dependent density functional theory (TD-DFT), reveal that the orientation and stacking at the interface significantly affect the material's properties. nih.gov Lateral shifts in how polymer chains stack can alter the intermolecular charge-transfer character and luminescence. nih.gov Furthermore, the surrounding environment, such as solvation with a low-dielectric solvent, can greatly stabilize these charge-transfer states. nih.gov

Aggregation effects, such as the formation of the "β-phase" in polyfluorenes, can be modeled to understand changes in absorption and emission spectra. nih.gov Simple exciton (B1674681) models are often capable of describing the excited-state properties of these molecular nanoaggregates, providing a theoretical basis for observed spectral shifts. researchgate.net

Interaction TypeSystem StudiedKey Computational FindingReference
Covalent Cross-linkingPoly(fluoren-9,9-diyl-alt-alkan-R,ω-diyl)Degree of cross-linking is dependent on the alkane chain length. uh.edu
Interfacial StackingBlends of fluorene copolymersLuminescence and charge-transfer are sensitive to lateral shifts in stacking. nih.gov
AggregationFluorene CopolymersEnergy transfer from fluorene segments to other units is efficient upon aggregation. nih.gov
SolvationFluorene copolymer blendsLow dielectric solvent stabilizes charge-transfer excited states. nih.gov

Theoretical Studies on Electronic and Optical Properties

Theoretical modeling is indispensable for predicting the electronic and optical behaviors of fluorene derivatives, guiding the synthesis of new materials with tailored functionalities.

Fluorene derivatives are excellent candidates for NLO applications, particularly for two-photon absorption (2PA). nih.gov Theoretical models are crucial for predicting and rationalizing NLO properties like the 2PA cross-section and the first hyperpolarizability (β). nih.govacs.org

A common strategy to enhance NLO response is the creation of donor-π-acceptor (D-π-A) architectures. nih.govnih.gov Computational studies show that modulating the "push-pull" character by changing the conjugation path can significantly enhance hyperpolarizability. nih.gov For example, theoretical calculations corroborate experimental findings where fluorene-based chromophores with a "linear" conjugation path exhibit superior NLO properties compared to those with a "nonlinear" path, even with identical donor and acceptor groups. nih.gov

Fluorenone-based materials, which are derivatives of fluorene, are also promising for NLO applications like second-harmonic generation (SHG). researchgate.netru.nl Their V-shaped geometry gives additional tools for optimizing the macroscopic NLO response. ru.nl

PropertyMolecule/System TypeTheoretical ApproachKey FindingReference
Two-Photon Absorption (2PA)Symmetrical fluorene derivativeEssential-State Models (ESMs)Models can accurately describe the low-energy linear and nonlinear optical spectra. acs.org
First Hyperpolarizability (β)D-π-A fluorene chromophoresDFT Calculations"Linear" conjugation pathways yield higher hyperpolarizability than "nonlinear" pathways. nih.gov
Second-Harmonic Generation (SHG)Fluorenone molecular materialsNot specifiedV-shaped geometry and non-centrosymmetric packing are key to macroscopic NLO response. researchgate.netru.nl

The efficiency of organic electronic devices relies on effective charge transport. Quantum-chemical characterizations provide a detailed picture of how charge carriers (electrons and holes) move through fluorene-based materials. gatech.eduaip.org

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental. In polyfluorene, the HOMO and LUMO are delocalized along the polymer backbone. gatech.edu However, introducing comonomers, such as benzothiadiazole (BT), can dramatically alter this. The LUMO can become localized on the BT units, which has profound implications for electron transport and device performance. gatech.edu

Fluorene-based host materials designed for Organic Light-Emitting Diodes (OLEDs) have been shown through modeling to possess bipolar charge transport properties, meaning they can effectively transport both electrons and holes. ru.nl The design of copolymers is thus a critical strategy for targeting good transport properties alongside desired optical characteristics. aip.org

In light-emitting applications, the behavior of excitons (bound electron-hole pairs) is paramount. Theoretical studies can model exciton localization, dynamics, and energy transfer processes.

In pure polyfluorene, the exciton is typically spread over several monomer units. gatech.edu The introduction of a comonomer with a lower-lying LUMO, like benzothiadiazole, causes the exciton to become much more localized, primarily around the comonomer unit. gatech.edu This localization affects the color of the emitted light. gatech.eduaip.org

Time-dependent DFT calculations on polymer blends show that excited states with significant intermolecular charge-transfer character can form at the interface between two different copolymers. nih.gov This indicates that an exciton can be dissociated or localized across two different polymer chains, a key process in photovoltaics and certain types of OLEDs. nih.gov

Furthermore, efficient energy transfer from fluorene segments to other emissive units within a copolymer is a well-documented phenomenon that can be confirmed with theoretical calculations. nih.gov This allows for the tuning of emission color by incorporating a small amount of a specific chromophore into a polyfluorene chain.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to create mathematical models that can predict the properties of a material based on its chemical structure, accelerating the discovery of new high-performance materials.

In the context of fluorene-based materials, QSPR-like approaches are used to build relationships between molecular structure and functional properties. For example, computational studies have been performed on numerous fluorene derivatives to predict and rationalize 2PA parameters, establishing a clear link between structure and NLO performance. nih.gov

By systematically comparing series of molecules, predictive insights can be gained. Studies comparing fluorene chromophores with different conjugation pathways have successfully established a "design rule"—that linear conjugation is superior for enhancing hyperpolarizability. nih.gov This relationship between the structural arrangement of donor/acceptor groups and the NLO response is a form of predictive model.

Similarly, investigations into how different molecular configurations of fluorenone-based emitters affect their photoluminescence and electroluminescence performance help in designing materials with improved efficiency. ru.nl These studies, which correlate structure with properties like the singlet-triplet energy gap and exciton utilization, are essential for developing predictive models for OLED material performance. ru.nl

Information on "this compound" is Not Currently Available in Scientific Literature

Following a comprehensive search of scientific databases and literature, no specific information, research findings, or data could be located for the chemical compound This compound . Consequently, it is not possible to generate a detailed article on its computational chemistry, theoretical modeling, or its application in the design of novel materials as requested.

The search for scholarly articles, including computational and theoretical studies, yielded no results for this specific fluorene derivative. This indicates a high probability that "this compound" has not yet been synthesized, or if it has, its properties and potential applications have not been a subject of published research.

While the broader family of fluorene-based materials is a significant area of study in materials science, with numerous publications on derivatives containing functional groups such as diamines, dichlorides, and dibromides at the 2,7-positions, the specific dimethanethiol variant remains unexplored in the available literature. These related compounds have been investigated for a variety of applications, including organic light-emitting diodes (OLEDs), anticancer agents, and as inhibitors for the Hepatitis C virus. However, without any data on the thiol-containing derivative, any discussion of its properties would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.

Therefore, the creation of an article with the specified outline, including data tables and detailed research findings on the computational and theoretical modeling of this compound systems for the design of novel materials, cannot be fulfilled at this time due to the absence of foundational research on the compound.

Applications of 9h Fluorene 2,7 Dimethanethiol in Advanced Materials Science

Conjugated Polymers and Oligomers for Optoelectronic Devices

The incorporation of 9H-Fluorene-2,7-dimethanethiol into polymers and oligomers offers a strategy to create materials with unique architectures and functionalities, diverging from traditional fully conjugated polyfluorenes.

The synthesis of functional polymers begins with the development of suitable monomers. For polyfluorenes, polymerization is commonly achieved through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. wikipedia.orgnih.gov This requires monomers functionalized with reactive groups like bromine or boronic esters.

The creation of this compound as a monomer introduces alternative polymerization routes. The terminal thiol (-SH) groups are highly reactive and can participate in reactions such as:

Thiol-ene "click" chemistry: This highly efficient and selective reaction involves the addition of a thiol across a double bond (alkene). A fluorene-dimethanethiol monomer can be co-polymerized with a comonomer containing two or more alkene groups, yielding polymers with a precisely controlled structure. researchgate.net

Oxidative polymerization: Thiol groups can be oxidized to form disulfide (-S-S-) bonds. This allows for the formation of polymers where fluorene (B118485) units are linked by disulfide bridges, a method that does not require a metal catalyst.

Thiol-Michael addition: This reaction provides another pathway for polymer synthesis by reacting the thiol groups with electron-deficient alkenes, such as acrylates. researchgate.net

This versatility allows this compound to be a building block for a diverse range of polymer structures that are not accessible through traditional cross-coupling methods.

Alternating copolymers, where donor and acceptor units are systematically arranged, are a key strategy for tuning the optoelectronic properties of materials. nih.gov The synthesis of poly(fluorene-alt-thiol) copolymers can be achieved by reacting this compound with a suitable difunctional comonomer. For example, a thiol-ene reaction with a dialkene comonomer would produce a perfectly alternating copolymer.

The characterization of these polymers would involve standard techniques. Gel permeation chromatography (GPC) would determine molecular weight and polydispersity, while thermal analysis (TGA/DSC) would assess thermal stability. Spectroscopic analysis is crucial for understanding the electronic properties. The UV-Vis absorption spectrum would reveal the electronic transitions, while the photoluminescence (PL) spectrum would characterize the emissive properties. Due to the non-conjugated -CH2-S- linkage, the absorption and emission spectra are expected to be dominated by the fluorene unit, resulting in strong blue emission. sigmaaldrich.com

Below is a comparative table of expected properties for a hypothetical poly(fluorene-alt-thiol) versus a well-known polyfluorene derivative, Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO).

PropertyPoly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO)Hypothetical Poly(fluorene-alt-thiol)Rationale for Difference
Polymerization Method Suzuki or Yamamoto CouplingThiol-ene, Oxidative Coupling, or Thiol-Michael AdditionThe thiol functionality enables alternative, often metal-free, polymerization routes.
Absorption λmax (nm) ~374 nm (in chloroform) sigmaaldrich.com~350-370 nmThe non-conjugated thiol linkage would prevent extension of conjugation, leading to absorption characteristic of the fluorene monomer itself.
Emission λem (nm) ~417 nm (blue, in chloroform) sigmaaldrich.com~410-420 nm (deep blue)Emission would originate from the isolated fluorene chromophore, resulting in deep blue light with high color purity and avoiding the green emission associated with fluorenone defects.
Solubility Soluble in common organic solvents (e.g., THF, chloroform). sigmaaldrich.comPotentially soluble in a wider range of polar and non-polar solvents.The polarity of the thiol or disulfide groups and the choice of comonomer can be used to tune solubility.
Adhesion Properties Standard van der Waals interactionEnhanced adhesion to metal surfaces (e.g., Au, Ag, ITO).Thiol groups are known to form strong coordinate bonds with noble metals and metal oxides, improving interfacial contact. nih.gov

The structure of a polymer backbone dictates its electronic and physical properties. In traditional polyfluorenes, the 2,7-linkage creates a linear, rigid-rod-like conjugated system that allows for efficient charge delocalization along the chain. researchgate.netwikipedia.org

The incorporation of this compound fundamentally alters this architecture. The -CH2-S- linkage formed from the methanethiol (B179389) group is a flexible, sp³-hybridized spacer that interrupts the π-conjugation of the polymer backbone. This leads to a "segmented" copolymer architecture where rigid, emissive fluorene units are connected by flexible, non-conjugated segments.

This architectural feature has significant implications:

Localized Electronic States: The π-system is confined to individual fluorene units. This prevents the formation of lower-energy aggregate states or long-range exciton (B1674681) migration that can occur in fully conjugated polymers, often leading to red-shifted and broader emission.

High Color Purity: Because emission originates from the well-defined electronic state of the fluorene monomer, these polymers are expected to be highly efficient deep-blue emitters with excellent color purity. alfachemic.com

Improved Solubility and Processability: The flexible thioether or disulfide linkages can disrupt the tight packing that is common in rigid-rod polymers, potentially enhancing solubility and facilitating solution-based processing. nih.gov

Organic Photovoltaics (OPVs) and Polymer Solar Cells

Fluorene-Thiol Derived Polymers as Active Layer Components

While there is extensive research on fluorene-based materials in general for these applications nih.govossila.com, and on thiol-ene reactions for polymer synthesis, a direct link to and specific data for this compound are not present in the available search results. To maintain scientific accuracy and strictly adhere to the user's request of focusing only on the specified compound, the article cannot be generated at this time.

Interface Engineering with Fluorene-based Interlayers

Interface engineering in organic electronic devices is critical for optimizing device performance by controlling the energetic landscape and morphology at the junction of different materials. rsc.orgrsc.org Fluorene-based compounds are often employed as interlayers due to their versatile synthesis, which allows for the tuning of their electronic properties. rsc.org The introduction of thiol groups, as in this compound, provides a strong anchoring point to metal electrodes, particularly gold, which is crucial for creating stable and efficient interfaces.

Efficiency Enhancement Strategies in Solar Cells

In the realm of photovoltaics, particularly perovskite and organic solar cells, fluorene derivatives have been instrumental as charge transport materials. nih.govresearchgate.net The strategic design of molecules like this compound can lead to significant enhancements in power conversion efficiency. When used as a hole-transporting layer (HTL) or as part of a self-assembled monolayer (SAM) at the electrode interface, these molecules can facilitate efficient extraction of charge carriers from the active layer. nih.gov

The thiol groups in this compound allow for the formation of a robust bond with the gold electrode, creating an organized molecular layer that can reduce interfacial recombination, a major loss mechanism in solar cells. The fluorene unit itself possesses a high hole mobility and its energy levels can be matched with the active layer of the solar cell to ensure efficient charge transfer. Furthermore, the formation of a dense, well-ordered monolayer can prevent direct contact between the electrode and the perovskite or organic active layer, enhancing the long-term stability of the device. nih.gov

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. Thiol-based SAMs on gold are a classic example, driven by the strong, specific interaction between sulfur and gold. rsc.orgrsc.org

The formation of a SAM using this compound on a gold surface is achieved by immersing the gold substrate in a dilute solution of the compound. sigmaaldrich.com The thiol groups readily bind to the gold surface, leading to the spontaneous organization of the molecules into a densely packed monolayer. The dithiol nature of the molecule suggests the possibility of forming either a looped structure on a single surface or a bridging structure between two surfaces or nanoparticles.

Characterization of these monolayers is typically performed using a suite of surface-sensitive techniques. X-ray photoelectron spectroscopy (XPS) can confirm the chemical binding of sulfur to gold, while ellipsometry and atomic force microscopy (AFM) provide information on the thickness and surface morphology of the monolayer. nih.govnih.gov

TechniqueInformation ObtainedTypical Findings for Thiol SAMs on Gold
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical statesPresence of S 2p peaks confirming sulfur-gold bond formation. nih.gov
EllipsometryMonolayer thicknessThickness consistent with the length of the molecule.
Contact Angle GoniometrySurface wettability and orderChanges in contact angle indicating surface modification and molecular packing.
Scanning Tunneling Microscopy (STM)Molecular arrangement and surface structureOrdered packing of molecules on the atomic scale. rsc.org

The final structure and ordering of a SAM are governed by a balance of forces, including the sulfur-gold bond, van der Waals interactions between the fluorene backbones, and potential π-π stacking interactions. sigmaaldrich.com For this compound, the rigid fluorene core promotes strong π-π stacking between adjacent molecules, leading to a well-ordered and densely packed monolayer. nih.gov

This packing arrangement is crucial as it dictates the electronic properties of the monolayer and its effectiveness as an interlayer. A high degree of order minimizes structural defects and enhances charge transport through the layer. The orientation of the fluorene molecules relative to the surface, influenced by the methylene (B1212753) spacer in the dimethanethiol group, also plays a significant role in determining the surface dipole and thus the work function modification of the substrate. nih.gov

The ability to precisely control surface properties through SAMs makes this compound a promising candidate for various electronic and sensing applications. By modifying a gold electrode with a SAM of this molecule, it is possible to fabricate more efficient organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) by improving charge injection. ossila.com

In the context of chemical sensors, the fluorene unit can act as a fluorescent reporter. The binding of an analyte to the surface of the SAM could potentially alter the photophysical properties of the fluorene, leading to a detectable change in fluorescence. The dithiol functionality could also be used to bridge gold nanoparticles, creating a network that could be sensitive to mechanical or chemical stimuli.

Specialty Polymer Networks and Thermosets

Beyond monolayer applications, dithiols like this compound can serve as monomers or cross-linking agents in the synthesis of specialty polymers. The two thiol groups can participate in polymerization reactions, such as thiol-ene or thiol-yne "click" chemistry, to form novel polymer networks. sigmaaldrich.com

Poly(thiourethane) Networks from Thiol-Isocyanate Chemistry

The formation of poly(thiourethane) networks through the reaction of thiols and isocyanates is a prime example of "click" chemistry, characterized by its high efficiency and specificity. upc.edursc.org This reaction involves the nucleophilic addition of a thiol group (-SH) to an isocyanate group (-NCO), forming a thiourethane linkage. This process is known for its rapid reaction rates, often accelerated by base catalysts, and proceeds with high yields and minimal byproducts. upc.edursc.org

In the context of fluorene-containing polymers, a bifunctional thiol like this compound could theoretically serve as a monomer in the synthesis of poly(thiourethanes). The rigid, aromatic fluorene core would be expected to impart specific properties to the resulting polymer network, such as high refractive index and thermal stability, which are characteristic of fluorene-based materials. tue.nlresearchgate.net The general reaction scheme would involve the polyaddition of the dithiol with a diisocyanate.

While specific studies on this compound in this context are absent, research on other multifunctional thiols and diisocyanates has demonstrated the versatility of this chemistry in creating crosslinked thermoset materials. upc.educapes.gov.br These materials find use in various applications, from optical lenses to self-healing polymers. upc.educapes.gov.br

Development of High-Performance Resins and Coatings

Fluorene-based polymers are recognized for their potential in high-performance applications, including advanced resins and coatings. tue.nlresearchgate.net The incorporation of a fluorene moiety into a polymer backbone can enhance several key properties:

Thermal Stability: The rigid, fused-ring structure of fluorene contributes to a high glass transition temperature and excellent thermal stability.

Optical Properties: Fluorene derivatives are known for their unique photophysical properties, including high refractive indices and blue light emission, making them suitable for optical and optoelectronic applications. researchgate.net

Chemical Resistance: The robust aromatic nature of the fluorene core generally imparts good resistance to chemicals and solvents. radtech.org

Theoretically, this compound could be utilized as a chain extender or cross-linking agent in the formulation of resins and coatings. For instance, it could be reacted with epoxy resins or used in thiol-ene polymerization systems to create highly cross-linked, durable coatings. korozyonuzmani.comnbchao.com UV-curable coatings, in particular, often rely on the rapid reaction of functional groups like thiols. radtech.org

The table below outlines the potential property enhancements that a fluorene-based dithiol could bring to a resin system, based on the known characteristics of fluorene polymers.

PropertyPotential Enhancement from Fluorene Moiety
Refractive Index Increased
Thermal Stability Increased
Hardness Increased
Chemical Resistance Improved
Adhesion Potentially Improved

Advanced Curing Mechanisms and Rheological Control

The curing process, which involves the transformation of a liquid resin into a solid, is critical to the final properties of a material. korozyonuzmani.comwaterlox.com Thiol-based chemistries offer several advantages in controlling curing mechanisms. The thiol-isocyanate reaction, for example, is a type of polyaddition that can proceed rapidly at room temperature, especially with catalysis, allowing for fast cure times. capes.gov.bryoutube.com

Another relevant curing mechanism is thiol-ene polymerization, where a thiol adds across a double bond (alkene) in the presence of a radical initiator, often triggered by UV light. nbchao.com This provides a pathway for "on-demand" curing, which is highly desirable in coatings and adhesives.

The rheology, or flow behavior, of a resin system before and during curing is a crucial parameter for its application. researchgate.netbiointerfaceresearch.comanton-paar.com The viscosity of the formulation must be suitable for the intended application method, be it spraying, dipping, or molding. The incorporation of a rigid monomer like a fluorene-based dithiol would be expected to influence the rheology of the uncured resin, potentially increasing its viscosity. Understanding and controlling these rheological properties are key to achieving a uniform, defect-free final product. researchgate.netbiointerfaceresearch.com

The choice of curing mechanism and the chemical structure of the monomers are the primary tools for controlling the rheological profile and the final network structure of the polymer. biointerfaceresearch.com

Q & A

What are the optimal synthetic routes for 9H-Fluorene-2,7-dimethanethiol, and what challenges arise in achieving high purity?

Level: Basic
Methodological Answer:
The synthesis of this compound can be adapted from analogous fluorene derivatives. A common approach involves functionalizing the fluorene backbone at positions 2 and 7 with methanethiol groups via nucleophilic substitution or thiol-ene "click" chemistry. For example, starting from 9H-Fluorene-2,7-diol (CAS 5043-54-9), thiol groups may be introduced through Mitsunobu reactions using thiocarboxylic acids or via halogenation followed by thiolation with sodium sulfide . Key challenges include controlling regioselectivity, minimizing oxidation of thiol groups, and removing byproducts (e.g., disulfides). Purification often requires column chromatography under inert atmospheres (to prevent thiol oxidation) and recrystallization in non-polar solvents .

How can researchers resolve contradictions in NMR and mass spectrometry data during structural elucidation?

Level: Advanced
Methodological Answer:
Contradictions between NMR (e.g., unexpected splitting patterns) and mass spectrometry (e.g., molecular ion discrepancies) often stem from impurities, dynamic conformational changes, or isotopic effects. To address this:

  • Step 1: Verify purity via HPLC or TLC .
  • Step 2: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula and rule out adducts .
  • Step 3: Employ variable-temperature NMR to detect conformational equilibria (e.g., hindered rotation of thiol groups) .
  • Step 4: Cross-validate with X-ray crystallography (using programs like SHELXL ) for definitive structural assignment.
    For example, fluorene derivatives with bulky substituents often exhibit restricted rotation, leading to complex NMR splitting that can be misinterpreted as impurities .

What computational approaches are recommended for modeling the electronic properties of this compound?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) is widely used to predict electronic properties such as HOMO-LUMO gaps and charge distribution. Key steps include:

  • Software: Gaussian or ORCA for DFT calculations.
  • Basis Sets: B3LYP/6-31G(d) for geometry optimization and electronic structure analysis .
  • Solvent Effects: Incorporate polarizable continuum models (PCM) for solution-phase behavior.
  • Validation: Compare calculated UV-Vis spectra with experimental data (e.g., from ).
    For fluorene derivatives, π-π stacking interactions and sulfur’s electron-donating effects significantly influence electronic properties, which can be modeled via frontier molecular orbital analysis .

How do steric effects influence the reactivity of thiol groups in this compound derivatives?

Level: Advanced
Methodological Answer:
Steric hindrance from the fluorene backbone can reduce thiol reactivity in nucleophilic or redox reactions. To study this:

  • Experimental Design: Compare reaction rates of this compound with less sterically hindered analogs (e.g., benzene-1,2-dimethanethiol).
  • Techniques: Use kinetic studies (UV-Vis monitoring of thiol-disulfide exchange) and X-ray crystallography to quantify spatial constraints .
  • Computational Modeling: Calculate steric maps using programs like MOE to visualize van der Waals radii overlaps .
    For example, bulky substituents at the 9-position of fluorene may limit access to the thiol groups, necessitating catalysts like tris(2-carboxyethyl)phosphine (TCEP) for efficient conjugation .

What advanced spectroscopic techniques are critical for analyzing the conformational dynamics of this compound?

Level: Advanced
Methodological Answer:

  • Dynamic NMR (DNMR): Resolves slow conformational exchanges (e.g., thiol group rotation) by analyzing line-shape changes at varying temperatures .
  • 2D NOESY: Identifies through-space interactions between thiol protons and adjacent fluorene hydrogens, providing spatial constraints .
  • Time-Resolved Fluorescence: Probes excited-state behavior, which is sensitive to conformational flexibility .
  • Raman Spectroscopy: Detects S-H vibrational modes (2500–2600 cm⁻¹) to assess hydrogen bonding or oxidation states .
    For instance, fluorene derivatives with rigid backbones often exhibit restricted motion, leading to distinct spectral signatures compared to flexible analogs .

What are the key physical properties of this compound, and how do they compare to related fluorene derivatives?

Level: Basic
Methodological Answer:
While direct data for this compound is limited, properties can be inferred from structurally similar compounds:

Property9H-Fluorene-2,7-diol 9H-Fluoren-9-one 9H-Fluorene-9,9-dimethanol
Molecular Weight (g/mol)198.22180.20240.27
Density (g/cm³)1.401.301.25 (estimated)
Boiling Point (°C)455.6342.0N/A
SolubilityPolar aprotic solventsChloroform, DCMDMSO, THF

Thiol-containing derivatives are expected to exhibit higher polarity and lower thermal stability due to S-H bond lability. Experimental determination via DSC and solubility parameter calculations (Hansen solubility parameters) is recommended .

How can researchers design experiments to study the oxidative stability of this compound under ambient conditions?

Level: Advanced
Methodological Answer:

  • Controlled Atmosphere Studies: Use gloveboxes or Schlenk lines to compare oxidation rates in air vs. inert gas .
  • Analytical Tools: Monitor disulfide formation via LC-MS and quantify thiol depletion using Ellman’s assay (UV-Vis at 412 nm) .
  • Accelerated Aging: Expose samples to elevated temperatures (40–60°C) and track degradation kinetics using Arrhenius plots .
  • Stabilization Strategies: Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation .
    For example, fluorene-based thiols are prone to oxidation due to electron-rich aromatic systems, requiring stringent inert storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.